



HPLC method for quantification of H-Tyr(3-I)-OH

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Compound of Interest		
Compound Name:	H-Tyr(3-I)-OH	
Cat. No.:	B556601	Get Quote

An HPLC method for the quantification of 3-iodo-L-tyrosine (**H-Tyr(3-I)-OH**) has been developed and validated, providing a robust tool for researchers, scientists, and professionals in drug development. This method is crucial for the analysis of thyroid gland hormones and their metabolites.

Introduction

3-iodo-L-tyrosine, also known as monoiodotyrosine (MIT), is a key precursor in the synthesis of thyroid hormones.[1][2] Accurate quantification of this compound is essential for research in endocrinology and for the clinical diagnosis of thyroid gland diseases.[3][4] High-Performance Liquid Chromatography (HPLC) offers a sensitive and reliable method for determining the concentration of 3-iodo-L-tyrosine in various samples, including pharmaceutical preparations and biological matrices.[3]

Principle of the Method

This application note describes a reversed-phase HPLC (RP-HPLC) method for the separation and quantification of 3-iodo-L-tyrosine. The method utilizes a C18 stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Detection is achieved using a UV detector, as 3-iodo-L-tyrosine absorbs light in the ultraviolet region.

Experimental Protocols Materials and Reagents



- 3-iodo-L-tyrosine (H-Tyr(3-I)-OH) standard
- Acetonitrile (HPLC grade)
- Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Solid-Phase Extraction (SPE) C18 cartridges (for biological samples)

Instrumentation

A standard HPLC system equipped with the following components is required:

- Binary or quaternary pump
- Autosampler
- Column oven
- UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions

Two exemplary sets of chromatographic conditions are provided below:



Parameter	Method 1	Method 2
Column	Inertsil C18 (e.g., 5 μm, 4.6 x 250 mm)	Waters XTerra MS C18 (e.g., 5 μm, 2.1 x 150 mm)
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in water, pH 3	0.1% Formic acid in water
Mobile Phase B	Acetonitrile	Acetonitrile
Gradient	A 25-minute gradient program	5% B for 5 min, then linear gradient to 50% B over 35 min
Flow Rate	1.0 mL/min	0.2 mL/min
Column Temperature	Ambient or controlled (e.g., 25°C)	Room temperature
Detection Wavelength	Photodiode Array (200-400 nm) or fixed at 280 nm	280 nm
Injection Volume	5-20 μL	5 μL

Standard Solution Preparation

- Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of 3-iodo-L-tyrosine standard and dissolve it in a suitable solvent (e.g., mobile phase A or a methanol/water mixture).
- Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

Sample Preparation

For Pharmaceutical Formulations:

- Accurately weigh and dissolve the sample in a suitable solvent.
- Filter the solution through a 0.45 μm syringe filter before injection.

For Biological Samples (e.g., Serum, Urine):



- Pre-treat the samples using Solid-Phase Extraction (SPE) with C18 cartridges to remove matrix interferences.
- Condition the SPE cartridge with methanol followed by water.
- Load the pre-treated sample onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the 3-iodo-L-tyrosine with an appropriate solvent (e.g., methanol).
- Evaporate the eluate to dryness and reconstitute in the mobile phase before injection.

Quantitative Data Summary

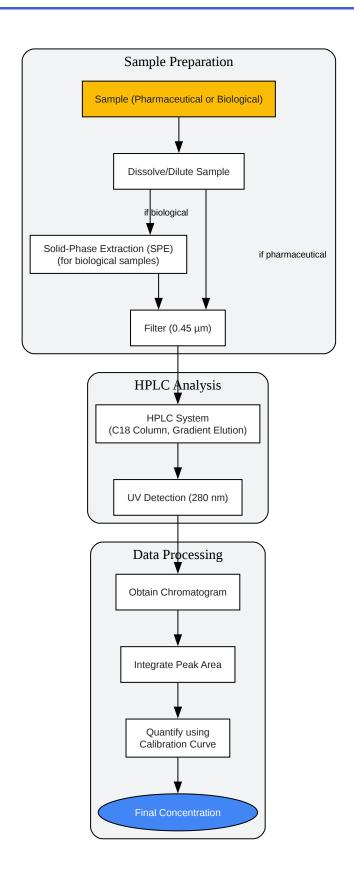
The performance of the HPLC method for 3-iodo-L-tyrosine quantification is summarized in the tables below.

Table 1: Method Validation Parameters

Parameter	Result	Reference
Linearity (R²)	> 0.998	
Limit of Detection (LOD)	0.04–0.38 μg/mL	_
Limit of Quantification (LOQ)	0.05–0.38 μg/mL	_
Recovery (Serum)	87.1% – 107.6%	_
Recovery (Urine)	92.1% – 98.7%	_
Repeatability (RSD)	1.0 – 3.0%	-

Visualizations Experimental Workflow



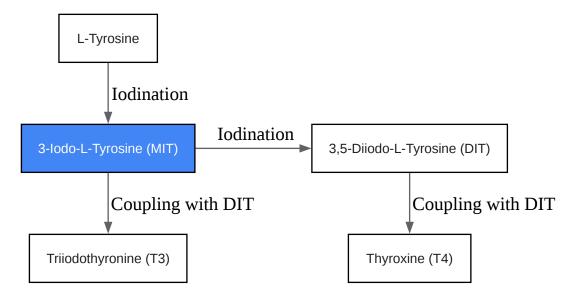


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Caption: Experimental workflow for HPLC quantification of 3-iodo-L-tyrosine.



Biosynthetic Context of 3-lodo-L-Tyrosine



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Caption: Simplified role of 3-iodo-L-tyrosine in thyroid hormone synthesis.

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